molecular formula C14H21O2P B14376232 Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane CAS No. 89845-67-0

Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane

Cat. No.: B14376232
CAS No.: 89845-67-0
M. Wt: 252.29 g/mol
InChI Key: IVXMFTPOEXOJJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved include phosphorylation and dephosphorylation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane is unique due to its specific structural features, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

89845-67-0

Molecular Formula

C14H21O2P

Molecular Weight

252.29 g/mol

IUPAC Name

2-(2-diethylphosphorylethenoxy)ethylbenzene

InChI

InChI=1S/C14H21O2P/c1-3-17(15,4-2)13-12-16-11-10-14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3

InChI Key

IVXMFTPOEXOJJR-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)C=COCCC1=CC=CC=C1

Origin of Product

United States

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